molecular formula C8H20Cl2N4O2 B014586 NG,NG-Dimethylarginine dihydrochloride CAS No. 220805-22-1

NG,NG-Dimethylarginine dihydrochloride

Cat. No.: B014586
CAS No.: 220805-22-1
M. Wt: 275.17 g/mol
InChI Key: SYLNVYJOPZWPJI-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

NG,NG-Dimethylarginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis . Its primary targets are the nitric oxide synthases (NOS) present in various tissues such as the adrenal glands, brain, and vascular endothelial cells .

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, by inhibiting their activity . This inhibition reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Biochemical Pathways

By inhibiting nitric oxide synthases, this compound affects the nitric oxide synthesis pathway . The reduction in nitric oxide levels can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as blood pressure regulation and neuronal communication .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The inhibition of nitric oxide synthesis by this compound can lead to a decrease in nitric oxide-dependent processes . This could potentially result in physiological changes such as increased blood pressure and altered neuronal communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NG,NG-Dimethylarginine dihydrochloride typically involves the methylation of arginine. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .

Industrial Production Methods: : On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: : NG,NG-Dimethylarginine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various methylated and demethylated derivatives of arginine, which have different biological activities and applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNVYJOPZWPJI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585129
Record name L-​Ornithine, N5-​[(dimethylamino)​iminomethyl]​-​, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220805-22-1
Record name L-​Ornithine, N5-​[(dimethylamino)​iminomethyl]​-​, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 2
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 3
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 4
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 5
NG,NG-Dimethylarginine dihydrochloride
Reactant of Route 6
NG,NG-Dimethylarginine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.